molecular formula C27H27PS B12627082 (2-{[(Naphthalen-1-yl)methyl]sulfanyl}butyl)(diphenyl)phosphane CAS No. 922165-30-8

(2-{[(Naphthalen-1-yl)methyl]sulfanyl}butyl)(diphenyl)phosphane

Cat. No.: B12627082
CAS No.: 922165-30-8
M. Wt: 414.5 g/mol
InChI Key: OSRPZAQMRXYREM-UHFFFAOYSA-N
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Description

(2-{[(Naphthalen-1-yl)methyl]sulfanyl}butyl)(diphenyl)phosphane: is a chemical compound that belongs to the class of organophosphorus compounds It features a phosphane (phosphine) group bonded to a butyl chain, which is further substituted with a naphthalen-1-ylmethylsulfanyl group and two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-{[(Naphthalen-1-yl)methyl]sulfanyl}butyl)(diphenyl)phosphane typically involves the following steps:

    Formation of the Naphthalen-1-ylmethylsulfanyl Intermediate: This step involves the reaction of naphthalene with a suitable methylating agent to form naphthalen-1-ylmethyl. This intermediate is then reacted with a thiol to introduce the sulfanyl group.

    Attachment to the Butyl Chain: The naphthalen-1-ylmethylsulfanyl intermediate is then reacted with a butyl halide under appropriate conditions to form the (2-{[(Naphthalen-1-yl)methyl]sulfanyl}butyl) intermediate.

    Phosphane Introduction: Finally, the (2-{[(Naphthalen-1-yl)methyl]sulfanyl}butyl) intermediate is reacted with diphenylphosphine under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-{[(Naphthalen-1-yl)methyl]sulfanyl}butyl)(diphenyl)phosphane: can undergo various chemical reactions, including:

    Oxidation: The phosphane group can be oxidized to form the corresponding phosphine oxide.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

    Coordination: The phosphane group can coordinate with transition metals, forming complexes that are useful in catalysis.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Substitution: Electrophiles such as halogens or nitro groups can be introduced under acidic or basic conditions.

    Coordination: Transition metals like palladium or platinum can be used to form coordination complexes.

Major Products

    Phosphine Oxide: Formed from oxidation reactions.

    Substituted Derivatives: Formed from electrophilic aromatic substitution.

    Metal Complexes: Formed from coordination with transition metals.

Scientific Research Applications

(2-{[(Naphthalen-1-yl)methyl]sulfanyl}butyl)(diphenyl)phosphane: has several applications in scientific research:

    Catalysis: Its ability to form coordination complexes with transition metals makes it useful as a ligand in catalytic reactions.

    Material Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.

    Medicinal Chemistry:

    Biological Studies: Can be used as a probe or reagent in biochemical assays.

Mechanism of Action

The mechanism of action of (2-{[(Naphthalen-1-yl)methyl]sulfanyl}butyl)(diphenyl)phosphane largely depends on its application:

    Catalysis: Acts as a ligand, coordinating with metal centers to facilitate various catalytic processes.

    Biological Activity: If used in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: Similar in having a phosphane group bonded to phenyl groups but lacks the naphthalen-1-ylmethylsulfanyl and butyl substituents.

    (2-{[(Phenyl)methyl]sulfanyl}butyl)(diphenyl)phosphane: Similar structure but with a phenyl group instead of a naphthalen-1-yl group.

Uniqueness

  • The presence of the naphthalen-1-ylmethylsulfanyl group imparts unique electronic and steric properties, potentially enhancing its reactivity and selectivity in various applications.

(2-{[(Naphthalen-1-yl)methyl]sulfanyl}butyl)(diphenyl)phosphane , its preparation, reactions, applications, and comparisons with similar compounds

Properties

CAS No.

922165-30-8

Molecular Formula

C27H27PS

Molecular Weight

414.5 g/mol

IUPAC Name

2-(naphthalen-1-ylmethylsulfanyl)butyl-diphenylphosphane

InChI

InChI=1S/C27H27PS/c1-2-26(29-21-23-14-11-13-22-12-9-10-19-27(22)23)20-28(24-15-5-3-6-16-24)25-17-7-4-8-18-25/h3-19,26H,2,20-21H2,1H3

InChI Key

OSRPZAQMRXYREM-UHFFFAOYSA-N

Canonical SMILES

CCC(CP(C1=CC=CC=C1)C2=CC=CC=C2)SCC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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